

2-Nitro-4-(trifluoromethyl)phenylhydrazine molecular structure

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Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)phenylhydrazine

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An In-depth Technical Guide to the Molecular Structure of 2-Nitro-4-(trifluoromethyl)phenylhydrazine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and applications of **2-Nitro-4-(trifluoromethyl)phenylhydrazine**. This compound is a key intermediate in the synthesis of various high-value organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique structural arrangement, featuring two potent electron-withdrawing groups on a phenylhydrazine scaffold, imparts distinct chemical reactivity and makes it a valuable building block for modern drug discovery and material science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction and Overview

2-Nitro-4-(trifluoromethyl)phenylhydrazine is an aromatic organic compound featuring a phenylhydrazine core substituted with a nitro group and a trifluoromethyl group. Its strategic importance lies in its function as a versatile precursor for synthesizing a wide array of heterocyclic compounds, such as indoles and pyrazoles, which are prevalent scaffolds in many biologically active molecules. The presence of the trifluoromethyl moiety is particularly

significant, as this group is known to enhance key drug properties like metabolic stability, lipophilicity, and binding affinity.

Table 1: Core Chemical Properties and Identifiers

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ F ₃ N ₃ O ₂	[1][2]
Molecular Weight	221.14 g/mol	[1][3]
CAS Number	1513-50-4	[1]
Appearance	Orange Solid Crystalline	[4]
Melting Point	64 - 67 °C	[4]
Purity	Typically ≥95.0%	[1]
Canonical SMILES	<chem>C1=CC(=C(C=C1C(F)(F)F)--INVALID-LINK--[O-])NN</chem>	[1][2]
InChI Key	WJBJSMUUWDXKBR-UHFFFAOYSA-N	[1][3]

Detailed Molecular Structure Analysis

The structure of **2-Nitro-4-(trifluoromethyl)phenylhydrazine** is defined by the interplay of its constituent functional groups, which dictates its chemical behavior and reactivity.

Aromatic Core and Substituent Effects

The molecule is built upon a benzene ring, making it an aromatic hydrazine. The substituents are positioned as follows:

- Hydrazine Group (-NHNH₂):** Located at position 1, this is the primary functional group that defines the compound as a hydrazine derivative. It is a key site for reactions such as condensation and cyclization.
- Nitro Group (-NO₂):** Positioned at C2 (ortho to the hydrazine), this is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution and

significantly lowers the basicity of the hydrazine nitrogens.

- **Trifluoromethyl Group (-CF₃):** Found at C4 (para to the hydrazine), this is another strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I) due to the high electronegativity of the three fluorine atoms.

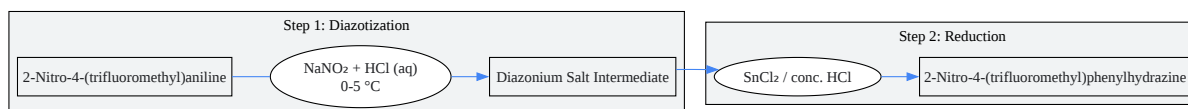
The combined electron-withdrawing nature of the nitro and trifluoromethyl groups renders the phenyl ring highly electron-deficient. This electronic profile is crucial for its utility in specific synthetic transformations.

Three-Dimensional Conformation and Stereochemistry

While the benzene ring is planar, the molecule as a whole is not. The nitrogen atoms of the hydrazine moiety are sp³-hybridized, leading to a non-planar geometry around them. Steric hindrance between the bulky ortho-nitro group and the hydrazine group can restrict free rotation, influencing the molecule's preferred conformation in solution and in the solid state.

Molecular Visualization

The 2D structure of the molecule highlights the arrangement of its functional groups.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com